molecular formula C8H19ClSi B1345715 Dimethylthexylsilyl chloride CAS No. 67373-56-2

Dimethylthexylsilyl chloride

Cat. No.: B1345715
CAS No.: 67373-56-2
M. Wt: 178.77 g/mol
InChI Key: KIGALSBMRYYLFJ-UHFFFAOYSA-N
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Safety and Hazards

Chloro(dimethyl)thexylsilane is a flammable liquid and vapor . It causes severe skin burns and eye damage . Contact with water liberates toxic gas . It may be corrosive to metals .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Chloro(dimethyl)thexylsilane plays a significant role in biochemical reactions, particularly in the protection and deprotection of functional groups. It interacts with various enzymes and proteins involved in these processes. For instance, it is used to protect hydroxyl groups in alcohols, preventing them from participating in unwanted side reactions during complex synthetic procedures . The interaction between chloro(dimethyl)thexylsilane and these biomolecules is primarily based on the formation of stable silyl ethers, which can be selectively removed under specific conditions .

Cellular Effects

The effects of chloro(dimethyl)thexylsilane on various types of cells and cellular processes are not extensively documented. Its role as a protecting reagent suggests that it may influence cell function by modifying the availability of hydroxyl groups on biomolecules. This modification can impact cell signaling pathways, gene expression, and cellular metabolism by altering the structure and function of key proteins and enzymes

Molecular Mechanism

At the molecular level, chloro(dimethyl)thexylsilane exerts its effects through the formation of silyl ethers with hydroxyl-containing biomolecules. This interaction involves the nucleophilic attack of the hydroxyl group on the silicon atom of chloro(dimethyl)thexylsilane, resulting in the displacement of the chlorine atom and the formation of a stable silyl ether . This process effectively protects the hydroxyl group from participating in other reactions, allowing for selective modifications in complex synthetic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of chloro(dimethyl)thexylsilane are crucial factors that influence its effectiveness. The compound is known to be sensitive to moisture, which can lead to hydrolysis and the formation of silanols . Over time, this degradation can reduce the efficiency of chloro(dimethyl)thexylsilane as a protecting reagent. Long-term studies on its effects on cellular function are limited, but it is essential to store the compound under dry conditions to maintain its stability .

Dosage Effects in Animal Models

The effects of chloro(dimethyl)thexylsilane at different dosages in animal models have not been extensively studied. As with many chemical compounds, it is likely that higher doses could lead to toxic or adverse effects. It is important to determine the threshold levels at which chloro(dimethyl)thexylsilane can be safely used without causing harm to the organism

Metabolic Pathways

Chloro(dimethyl)thexylsilane is involved in metabolic pathways related to the protection and deprotection of hydroxyl groups. It interacts with enzymes that catalyze these reactions, such as silyl transferases, which facilitate the transfer of the silyl group to the hydroxyl-containing biomolecule . This interaction can affect metabolic flux and the levels of metabolites involved in these pathways . Understanding the specific enzymes and cofactors involved in these processes is essential for optimizing the use of chloro(dimethyl)thexylsilane in biochemical applications.

Transport and Distribution

The transport and distribution of chloro(dimethyl)thexylsilane within cells and tissues are influenced by its chemical properties. As a hydrophobic compound, it is likely to interact with lipid membranes and may be transported by lipid-binding proteins . Its distribution within the cell can affect its localization and accumulation, which in turn can influence its effectiveness as a protecting reagent

Subcellular Localization

Chloro(dimethyl)thexylsilane is expected to localize to specific subcellular compartments based on its interactions with biomolecules. The presence of targeting signals or post-translational modifications may direct it to particular organelles, such as the endoplasmic reticulum or the Golgi apparatus . This localization can impact its activity and function, as the local environment within these compartments can influence the stability and reactivity of the silyl ether formed by chloro(dimethyl)thexylsilane . Understanding the subcellular localization of this compound is crucial for optimizing its use in biochemical applications.

Preparation Methods

Dimethylthexylsilyl chloride can be synthesized through several synthetic routes. One common method involves the reaction of the corresponding alcohol with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane . Industrial production methods often involve similar reaction conditions but on a larger scale, with careful control of temperature and pressure to ensure high yield and purity .

Properties

IUPAC Name

chloro-(2,3-dimethylbutan-2-yl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19ClSi/c1-7(2)8(3,4)10(5,6)9/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGALSBMRYYLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C)[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70217729
Record name Dimethylthexylsilyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67373-56-2
Record name Dimethylthexylsilyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067373562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylthexylsilyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro(dimethyl)thexylsilane
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Synthesis routes and methods

Procedure details

100 ml (0.92 mol) of dimethylchlorosilane and 3.8 g (0.028 mol) or aluminium chloride are introduced into a 500 ml three-necked flask with a reflux condenser and dropping funnel. Within 1 hour, 109.5 ml (0.92 mol) of tetramethylethylene are added dropwise. The reaction temperature is maintained in the range from 25° to 30° C. by external cooling. After 4 hours, undissolved aluminium chloride is filtered off from the reaction solution which is then distilled.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
109.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dimethylthexylsilyl chloride
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Dimethylthexylsilyl chloride
Customer
Q & A

Q1: What is the primary use of Thexyldimethylchlorosilane (TDSCl) in the context of the provided research?

A1: TDSCl is primarily used as a bulky silylating agent for regioselective functionalization of polysaccharides like cellulose [, , ] and starch []. This means it selectively reacts with specific hydroxyl groups (-OH) within these complex carbohydrates, enabling researchers to modify their properties.

Q2: Why is the bulkiness of TDSCl important for its application in polysaccharide modification?

A2: The bulky thexyl group in TDSCl provides steric hindrance, favoring reactions at less hindered hydroxyl groups. This results in high regioselectivity, particularly towards the primary 6-OH group in both anhydroglucose repeating units (AGU) and non-reducing end groups (NEG) of starch [] and the 6-O position of cellulose [, ].

Q3: How does the reaction environment influence the regioselectivity of TDSCl towards cellulose?

A3: Interestingly, the reaction medium significantly impacts regioselectivity. In ammonia-saturated aprotic dipolar media, a heterogeneous reaction yields uniform 6-O-thexyldimethylsilyl cellulose []. Conversely, homogeneous conditions in N,N-dimethylacetamide (DMA)/LiCl solution lead to lower 6-O selectivity, and excess TDSCl can even produce 2,3-di-O-thexyldimethylsilyl cellulose [].

Q4: What are the potential applications of TDSCl-modified polysaccharides?

A4: The regioselective functionalization achieved with TDSCl paves the way for various applications. For example, 6-O-silylated cellulose can be used as a precursor for sensor matrices that detect halohydrocarbons in air []. Additionally, silylated celluloses with high degrees of substitution can form supramolecular structures, ultimately leading to the production of oriented ultrathin cellulose films [].

Q5: What analytical techniques are employed to characterize the products of TDSCl reactions with polysaccharides?

A5: Two-dimensional NMR spectroscopy is extensively used to analyze the structure of the modified polysaccharides. This technique helps determine the position of the silyl and other substituents after subsequent derivatization steps like methylation, desilylation, and acetylation [, , ]. Additionally, HPLC analysis of the degraded products can provide further structural information [].

Q6: Are there any challenges associated with using TDSCl for polysaccharide modification?

A6: While TDSCl offers advantages in terms of regioselectivity, controlling the degree of substitution (DS) can be challenging. The reaction conditions, including solvent, temperature, and reagent concentration, need careful optimization to achieve the desired DS [, ].

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